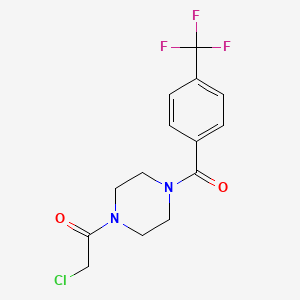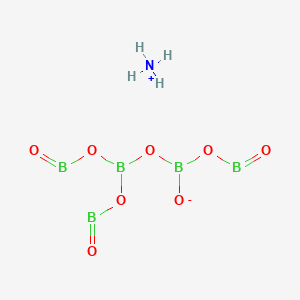
5-(t-Butyl)-2-chloro-3-iodobenZaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Tert-butyl)-2-chloro-3-iodobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a tert-butyl group, a chlorine atom, an iodine atom, and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-2-chloro-3-iodobenzaldehyde can be achieved through several synthetic routes. One common method involves the iodination of 5-(Tert-butyl)-2-chlorobenzaldehyde using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.
Another approach involves the use of Suzuki-Miyaura coupling reactions, where 5-(Tert-butyl)-2-chlorobenzaldehyde is coupled with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base such as potassium carbonate
Industrial Production Methods
Industrial production of 5-(Tert-butyl)-2-chloro-3-iodobenzaldehyde may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The choice of reagents, solvents, and catalysts is critical to ensure cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
5-(Tert-butyl)-2-chloro-3-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Substitution: Formation of derivatives with different functional groups replacing chlorine or iodine.
Oxidation: Formation of 5-(Tert-butyl)-2-chloro-3-iodobenzoic acid.
Reduction: Formation of 5-(Tert-butyl)-2-chloro-3-iodobenzyl alcohol.
Aplicaciones Científicas De Investigación
5-(Tert-butyl)-2-chloro-3-iodobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Tert-butyl)-2-chloro-3-iodobenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its functional groups. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
5-(Tert-butyl)-2-chlorobenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-(Tert-butyl)-2-iodobenzaldehyde:
2-Chloro-3-iodobenzaldehyde: Lacks the tert-butyl group, influencing its steric and electronic properties.
Uniqueness
5-(Tert-butyl)-2-chloro-3-iodobenzaldehyde is unique due to the presence of both chlorine and iodine atoms on the benzene ring, along with the bulky tert-butyl group. This combination of substituents imparts distinct reactivity and steric effects, making it a valuable compound for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C11H12ClIO |
|---|---|
Peso molecular |
322.57 g/mol |
Nombre IUPAC |
5-tert-butyl-2-chloro-3-iodobenzaldehyde |
InChI |
InChI=1S/C11H12ClIO/c1-11(2,3)8-4-7(6-14)10(12)9(13)5-8/h4-6H,1-3H3 |
Clave InChI |
FRXKXPVILPOWQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)I)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-iodo-5-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768565.png)
![(E)-3-[4-[(2R,3S,4S,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B14768566.png)




![9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B14768602.png)




![(R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14768618.png)


